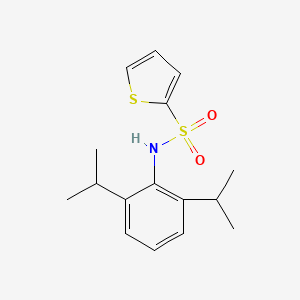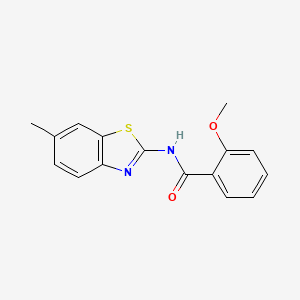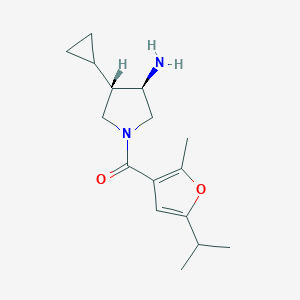
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide (TPS) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. TPS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is not fully understood, but it is believed to act as a charge-transporting material due to its high electron affinity and low ionization potential. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has been shown to form charge-transfer complexes with other organic molecules, which can improve their electrical conductivity.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is its high solubility in common organic solvents, making it easy to handle and use in lab experiments. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is also relatively stable and can be stored for long periods without degradation. However, N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has a low melting point, which can make it difficult to handle at high temperatures. Additionally, N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is sensitive to air and moisture, which can affect its stability and purity.
Orientations Futures
There are several future directions for the research and development of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide. One potential direction is the use of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide as a hole-transporting material in perovskite solar cells, which have shown great promise in the field of renewable energy. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide could also be used as a dopant in other organic semiconductors to improve their electrical properties. Additionally, further studies on the biochemical and physiological effects of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide could lead to the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide involves the reaction of 2,6-diisopropylphenylamine with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide as a white solid with a yield of approximately 60-70%. The purity of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide can be increased by recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use in various scientific applications. One of the primary applications of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has also been used as a dopant in polymer semiconductors to improve their electrical conductivity.
Propriétés
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-11(2)13-7-5-8-14(12(3)4)16(13)17-21(18,19)15-9-6-10-20-15/h5-12,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLJSKJSZNHSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-Bis(propan-2-YL)phenyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)

![7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5690346.png)


![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)

![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)
![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
